molecular formula C17H21ClO2 B14692572 Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- CAS No. 26961-88-6

Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)-

Cat. No.: B14692572
CAS No.: 26961-88-6
M. Wt: 292.8 g/mol
InChI Key: HKQZAYPFENZPCA-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a chlorine atom and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, which can be achieved through the intramolecular cyclization of 1,4-dibromobutane with a base. The phenyl ring with the chlorine and cyclohexyl substituents can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and alkylation steps, and the use of efficient catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and cyclohexyl group on the phenyl ring enhances its reactivity and potential biological activity compared to simpler analogs .

Properties

CAS No.

26961-88-6

Molecular Formula

C17H21ClO2

Molecular Weight

292.8 g/mol

IUPAC Name

1-(3-chloro-4-cyclohexylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H21ClO2/c18-15-11-13(17(16(19)20)9-4-10-17)7-8-14(15)12-5-2-1-3-6-12/h7-8,11-12H,1-6,9-10H2,(H,19,20)

InChI Key

HKQZAYPFENZPCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C3(CCC3)C(=O)O)Cl

Origin of Product

United States

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